

Spectroscopic Data of 1-(4-Bromo-2-methylphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	1-(4-Bromo-2-methylphenyl)ethanone
Cat. No.:	B1291378

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Introduction

1-(4-Bromo-2-methylphenyl)ethanone is an aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structural characterization is crucial for confirming its identity and purity. This technical guide provides a summary of the expected spectroscopic data for this compound based on analogous structures and general spectroscopic principles. While specific experimental data for **1-(4-Bromo-2-methylphenyl)ethanone** is not readily available in public databases, this guide offers predicted values and general experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-(4-Bromo-2-methylphenyl)ethanone**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-(4-Bromo-2-methylphenyl)ethanone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.5	Singlet	3H	-COCH ₃
~ 2.4	Singlet	3H	Ar-CH ₃
~ 7.3 - 7.6	Multiplet	3H	Aromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-(4-Bromo-2-methylphenyl)ethanone**

Chemical Shift (δ , ppm)	Assignment
~ 200	C=O
~ 140	Aromatic C-Br
~ 138	Aromatic C-CH ₃
~ 132	Aromatic CH
~ 130	Aromatic CH
~ 128	Aromatic CH
~ 125	Aromatic C-C=O
~ 30	-COCH ₃
~ 21	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-(4-Bromo-2-methylphenyl)ethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2920	Medium	Aliphatic C-H stretch
~ 1685	Strong	C=O stretch (conjugated)
~ 1590, 1470	Medium-Strong	Aromatic C=C stretch
~ 1250	Strong	C-C(=O)-C stretch
~ 820	Strong	C-H out-of-plane bend
~ 600	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(4-Bromo-2-methylphenyl)ethanone**

m/z	Relative Intensity	Assignment
212/214	High	[M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br/ ⁸¹ Br isotopes)
197/199	High	[M-CH ₃] ⁺
170/172	Medium	[M-C ₂ H ₂ O] ⁺
118	Medium	[M-Br-CO] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Bromo-2-methylphenyl)ethanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition:
 - Use a broadband probe to acquire the proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

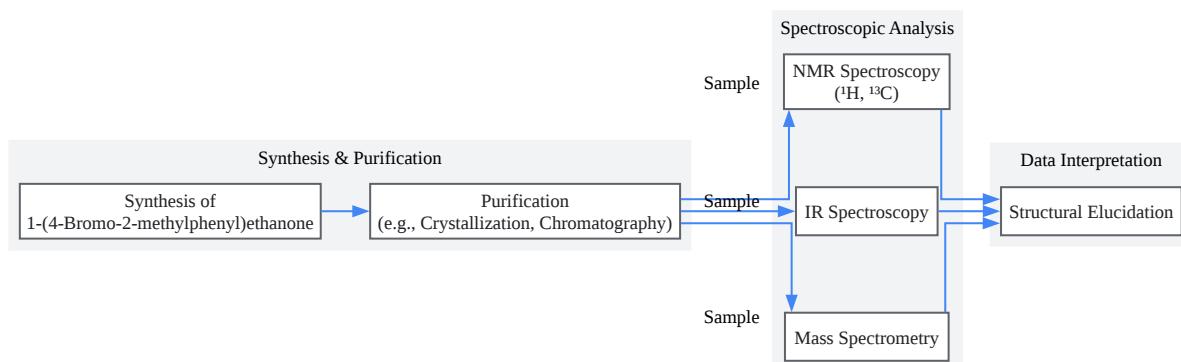
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, scan the region from 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder before running the sample.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) or direct infusion.
- Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(4-Bromo-2-methylphenyl)ethanone**.



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Caption: Workflow for Spectroscopic Analysis.

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